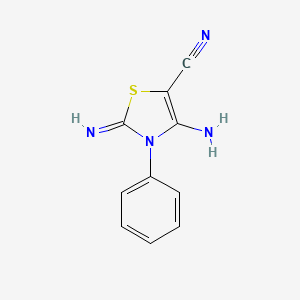
Cyclohexanecarboxaldehyde, 1-(phenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanecarboxaldehyde, 1-(phenylthio)- is an organic compound with the molecular formula C13H16OS It is a derivative of cyclohexanecarboxaldehyde, where a phenylthio group is attached to the carbonyl carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanecarboxaldehyde, 1-(phenylthio)- can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarboxaldehyde with thiophenol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a base to facilitate the formation of the phenylthio group.
Industrial Production Methods
Industrial production of Cyclohexanecarboxaldehyde, 1-(phenylthio)- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxaldehyde, 1-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or sulfoxides.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may require reagents like halogens or nucleophiles, depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids or sulfoxides.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Cyclohexanecarboxaldehyde, 1-(phenylthio)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme interactions or metabolic pathways.
Industry: It can be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclohexanecarboxaldehyde, 1-(phenylthio)- involves its interaction with molecular targets such as enzymes or receptors. The phenylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. Pathways involved may include oxidation-reduction reactions or enzyme-catalyzed transformations.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxaldehyde: A simpler aldehyde without the phenylthio group.
Cyclohexanecarboxylic acid: The oxidized form of cyclohexanecarboxaldehyde.
Thiophenol: The parent compound for the phenylthio group.
Uniqueness
Cyclohexanecarboxaldehyde, 1-(phenylthio)- is unique due to the presence of both an aldehyde and a phenylthio group, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and reactions not possible with simpler analogs.
Properties
CAS No. |
57768-35-1 |
|---|---|
Molecular Formula |
C13H16OS |
Molecular Weight |
220.33 g/mol |
IUPAC Name |
1-phenylsulfanylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C13H16OS/c14-11-13(9-5-2-6-10-13)15-12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2 |
InChI Key |
ZLOBOEPMGFLRAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C=O)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl [diazo(phenyl)methyl]methylphosphinate](/img/structure/B14625964.png)
![N-[4-Bromo-3-(trifluoromethyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B14625979.png)
![S-[(2-Chlorophenyl)methyl] dipropylcarbamothioate](/img/structure/B14625980.png)

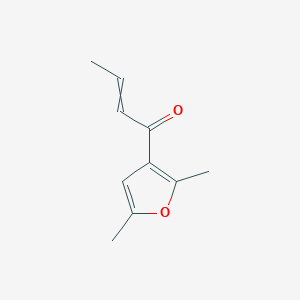
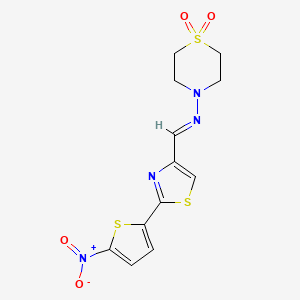
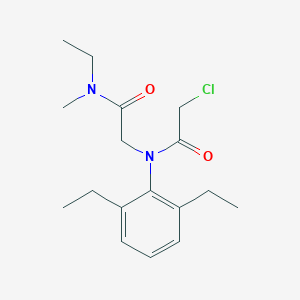

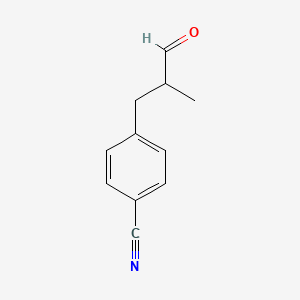
![6,12-Dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14626017.png)
![Benzoic acid, 2-[(2-pyridinylcarbonyl)amino]-](/img/structure/B14626027.png)
![6-Chloro-n,n-dimethyl-1-pentofuranosyl-1h-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14626035.png)
